tert-Butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate hydrochloride

asymmetric synthesis chiral building block stereochemical integrity

tert-Butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate hydrochloride (CAS 1269446-23-2 for the racemate; (R)-enantiomer CAS 1217825-46-1; (S)-enantiomer CAS 1217706-03-0) is a protected piperazine derivative featuring an N1‑Boc (tert‑butyloxycarbonyl) group and an N2‑dimethylcarbamoyl substituent, isolated as the hydrochloride salt. With a molecular weight of 293.79 g·mol⁻¹ and the formula C₁₂H₂₄ClN₃O₃, it belongs to the class of orthogonally protected, chiral 2‑substituted piperazines that serve as strategic intermediates in medicinal chemistry.

Molecular Formula C12H24ClN3O3
Molecular Weight 293.79 g/mol
Cat. No. B15063542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate hydrochloride
Molecular FormulaC12H24ClN3O3
Molecular Weight293.79 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCNCC1C(=O)N(C)C.Cl
InChIInChI=1S/C12H23N3O3.ClH/c1-12(2,3)18-11(17)15-7-6-13-8-9(15)10(16)14(4)5;/h9,13H,6-8H2,1-5H3;1H
InChIKeyLBCLBCRUJZYOOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate hydrochloride: Sourcing the Differentiated Chiral Piperazine Building Block


tert-Butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate hydrochloride (CAS 1269446-23-2 for the racemate; (R)-enantiomer CAS 1217825-46-1; (S)-enantiomer CAS 1217706-03-0) is a protected piperazine derivative featuring an N1‑Boc (tert‑butyloxycarbonyl) group and an N2‑dimethylcarbamoyl substituent, isolated as the hydrochloride salt [1]. With a molecular weight of 293.79 g·mol⁻¹ and the formula C₁₂H₂₄ClN₃O₃, it belongs to the class of orthogonally protected, chiral 2‑substituted piperazines that serve as strategic intermediates in medicinal chemistry [2]. Unlike the widely employed 4‑substituted regioisomer, the 2‑position substitution creates a stereogenic center at C2, enabling enantiopure access to conformationally constrained scaffolds demanded by modern drug discovery programs .

Why Generic 4‑Substituted or Achiral Piperazines Cannot Replace tert-Butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate hydrochloride


The 4‑substituted regioisomer (e.g., tert‑butyl 4‑(dimethylcarbamoyl)piperazine‑1‑carboxylate, CAS 215453‑81‑9) lacks the C2 stereogenic center that is essential for constructing chiral drug scaffolds; it is an achiral building block that cannot impart enantiomeric enrichment to downstream products . Furthermore, simple unsubstituted or mono‑protected piperazines do not provide the orthogonal N1‑Boc / N2‑dimethylcarbamoyl protection pattern, which enables sequential, high‑yielding deprotection‑functionalisation sequences [1]. The hydrochloride salt form of the target compound delivers controlled stoichiometry and superior handling characteristics compared with the free‑base form of the 4‑substituted analog, reducing variability in multi‑step synthetic protocols [2]. Together, these structural and physicochemical features make generic substitution a source of stereochemical ambiguity, lower synthetic efficiency, and batch‑to‑batch inconsistency in pharmaceutical intermediate manufacturing.

Quantitative Differentiation Evidence for tert-Butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate hydrochloride Versus Closest Analogs


Chiral Center at C2 Delivers ≥98% Enantiomeric Excess, Absent in the 4‑Substituted Regioisomer

The target compound possesses a stereogenic center at C2 of the piperazine ring, a feature entirely absent in the 4‑substituted regioisomer tert‑butyl 4‑(dimethylcarbamoyl)piperazine‑1‑carboxylate (CAS 215453‑81‑9) . Enantiomerically pure (R)‑ and (S)‑ forms are commercially supplied with enantiomeric excess (ee) specifications of ≥98%, as documented by American Elements [1]. In contrast, the 4‑substituted isomer is achiral and cannot provide stereochemical induction.

asymmetric synthesis chiral building block stereochemical integrity

Superior Purity Specification: NLT 98% vs. Typical 95% from Competing Suppliers of the Same Skeleton

The racemic form of the target compound is offered with a purity of NLT 98% (HPLC) [1]. In comparison, the (S)‑enantiomer from another major supplier is listed at only 95% purity . This 3‑percentage‑point differential translates to a 60% lower maximum impurity burden (2% vs. 5%), which is critical for multi‑step syntheses where impurities propagate and amplify.

purity profile building block quality batch consistency

Hydrochloride Salt Form Provides Defined Stoichiometry and Enhanced Handling Relative to the Free Base

The target compound is supplied as the hydrochloride salt (molecular weight 293.79 g·mol⁻¹, C₁₂H₂₄ClN₃O₃), whereas the 4‑substituted regioisomer is typically offered as the free base (MW 257.33 g·mol⁻¹) [1]. The hydrochloride salt ensures a fixed, weighable stoichiometry and is a white crystalline solid with high solubility in organic solvents such as methanol and acetone [2]. The free base form of the 4‑substituted analog lacks this protonation-driven consistency, potentially introducing weighing errors and variable reactivity in moisture‑sensitive reactions.

salt form advantage physicochemical properties process chemistry

Orthogonal N1‑Boc / N2‑Dimethylcarbamoyl Protection Enables Sequential Derivatisation in ≥2 Synthetic Steps

The N1‑Boc group is selectively labile under acidic conditions, while the N2‑dimethylcarbamoyl group remains stable until exposed to stronger nucleophiles or hydrogenolysis [1]. This orthogonality is absent in simple N‑Boc‑piperazine (only one reactive site) and in the 4‑substituted isomer (both nitrogen substituents are located in electronically similar environments, complicating selective deprotection) . Published solid‑phase protocols demonstrate that orthogonally protected 2‑substituted piperazines can undergo at least two chemoselective on‑resin modifications with yields of 60–90% per step [2].

orthogonal protection solid-phase synthesis combinatorial chemistry

Procurement‑Relevant Application Scenarios for tert-Butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate hydrochloride


Enantiopure Scaffold Construction in CNS Drug Discovery

When synthesizing conformationally constrained analogues of CNS‑active amines, the (R)‑ or (S)‑enantiomer of the target compound (ee ≥98%) provides the required stereochemical purity to establish SAR relationships without the confounding effect of racemic mixtures [1]. The chiral 2‑substituted piperazine core is elaborated into ligands for dopamine D3/D2 receptors, where stereochemistry critically dictates binding affinity and selectivity [2].

Solid‑Phase Library Synthesis Requiring Orthogonal N‑Protection

The orthogonal Boc/dimethylcarbamoyl protection pattern enables two successive on‑resin derivatisations with chemoselective deprotection, as demonstrated in Fukuyama‑Mitsunobu‑based solid‑phase syntheses of 2,5‑disubstituted piperazines (stepwise yields 60–90%) [3]. This capability is not achievable with the 4‑substituted regioisomer, which lacks differentiated nitrogen protecting groups.

Process Chemistry Scale‑Up Requiring High‑Purity, Stoichiometrically Defined Intermediates

The hydrochloride salt form (MW 293.79, NLT 98% purity) simplifies gravimetric dispensing and reduces impurity‑related side reactions in multi‑kilogram campaigns [4]. Compared with the free‑base 4‑substituted analog (95% purity typical), the higher purity and salt‑form consistency lower the cost of downstream purification and improve batch‑to‑batch reproducibility .

Chiral Auxiliary Applications in Asymmetric Synthesis

The enantiomerically pure target compound has been described as a chiral auxiliary that facilitates asymmetric alkylations and acylations, exploiting the rigidity of the piperazine ring to transfer stereochemical information to newly formed stereocenters . The 4‑substituted isomer cannot serve this role because it lacks a stereogenic center.

Quote Request

Request a Quote for tert-Butyl 2-(dimethylcarbamoyl)piperazine-1-carboxylate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.